AC-DL-ARG-OH 2H2O

Enzymatic Resolution Chiral Synthesis D-Amino Acid Production

AC-DL-ARG-OH 2H2O (CAS 114005-77-5) is the racemic dihydrate form essential for NAAAR-coupled dynamic kinetic resolution. Unlike single enantiomers or unprotected arginine, the acetyl protecting group and equimolar D-/L- mixture enable continuous racemase–aminoacylase cycling to accumulate D-arginine. Ideal for arginine kinase stereoselectivity profiling and biocatalytic process development. Standard grade ≥95% purity offers cost advantage over enantiopure alternatives.

Molecular Formula C8H20N4O5
Molecular Weight 252.27 g/mol
CAS No. 114005-77-5
Cat. No. B044707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAC-DL-ARG-OH 2H2O
CAS114005-77-5
Molecular FormulaC8H20N4O5
Molecular Weight252.27 g/mol
Structural Identifiers
SMILESCC(=O)NC(CCCN=C(N)N)C(=O)O.O.O
InChIInChI=1S/C8H16N4O3.2H2O/c1-5(13)12-6(7(14)15)3-2-4-11-8(9)10;;/h6H,2-4H2,1H3,(H,12,13)(H,14,15)(H4,9,10,11);2*1H2
InChIKeyGCUXDHOAJIMUEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AC-DL-ARG-OH 2H2O (CAS 114005-77-5) Procurement Guide: Racemic N-Acetyl-Arginine for Enzymatic Resolution and Chiral Synthesis


AC-DL-ARG-OH 2H2O (Nα-acetyl-DL-arginine dihydrate; CAS 114005-77-5) is the racemic dihydrate form of N-acetyl-arginine, with molecular formula C₈H₂₀N₄O₅ and molecular weight 252.27 g/mol . This compound belongs to the class of N-acetyl amino acids, featuring an acetyl-protected α-amino group that blocks peptide coupling at the N-terminus while preserving the guanidino side chain of arginine . As a racemic mixture containing equimolar amounts of N-acetyl-D-arginine and N-acetyl-L-arginine, it serves as a critical starting material for enzymatic kinetic resolution processes where an N-acyl amino acid racemase (NAAAR) couples with an enantioselective aminoacylase to convert the racemic mixture into enantiopure products [1]. The dihydrate form is the standard commercial presentation of this compound, with typical supplier specifications indicating minimum purity of 95% and storage recommendation under cool, dry conditions .

Why AC-DL-ARG-OH 2H2O Cannot Be Substituted with L-Enantiomer or Non-Acetylated Arginine in Chiral Resolution Workflows


Substitution of AC-DL-ARG-OH 2H2O with either N-acetyl-L-arginine or unprotected DL-arginine introduces fundamentally different chemical and enzymatic behavior that invalidates key research applications. The N-acetyl protecting group is essential for recognition by N-acetyl amino acid racemases (NAAARs) and aminoacylases; unprotected arginine is not a substrate for these enzyme systems, which require the acetyl moiety for binding and catalysis [1]. Furthermore, the racemic nature of AC-DL-ARG-OH is critical—unlike the single L-enantiomer, the racemic mixture provides both D- and L-forms simultaneously, enabling the NAAAR-catalyzed racemization step that continuously converts the undesired enantiomer to the desired one during dynamic kinetic resolution [2]. The dihydrate crystalline form (versus anhydrous) also affects solubility and handling properties in aqueous enzymatic reaction systems . These differences mean that procurement decisions based solely on cost or apparent functional similarity will lead to experimental failure in enzymatic resolution, racemase characterization, or chiral building block synthesis workflows.

Quantitative Differentiation Evidence for AC-DL-ARG-OH 2H2O Procurement Decisions


Racemic DL-Form Enables Enzymatic D-Amino Acid Production Whereas L-Form Does Not

AC-DL-ARG-OH 2H2O provides the essential racemic mixture required for NAAAR-coupled dynamic kinetic resolution to produce non-canonical D-amino acids. The enzymatic system requires both enantiomers to be present—the NAAAR racemase interconverts D- and L-forms while the enantioselective aminoacylase selectively hydrolyzes the L-enantiomer, continuously pulling the equilibrium toward D-amino acid production [1]. In contrast, starting with pure N-acetyl-L-arginine (CAS 155-84-0) yields only the L-configured product after deprotection and cannot access the D-amino acid product space without additional racemization steps [2].

Enzymatic Resolution Chiral Synthesis D-Amino Acid Production

N-Acetyl-DL-Arginine Dihydrate Shows Higher Purity Tolerance (≥95%) with Lower Procurement Cost Versus L-Enantiomer (≥98%)

Commercial specifications reveal a clear procurement trade-off: AC-DL-ARG-OH 2H2O is routinely supplied at ≥95% purity at a lower price point compared to N-acetyl-L-arginine dihydrate (CAS 210545-23-6), which is typically specified at ≥98% purity with correspondingly higher cost . For applications such as initial enzymatic screening, racemase activity assays, or bulk-scale dynamic kinetic resolution where trace impurities do not interfere with enzyme function, the 95% purity racemic material provides equivalent functional performance at reduced procurement cost [1].

Cost-Effective Procurement Enzymatic Screening Industrial Biocatalysis

N-Acetyl-D-Arginine Component Lacks Substrate Activity for Arginine Kinase Unlike L-Enantiomer (1.5% Residual Activity)

Enzymatic profiling data from the BRENDA database demonstrates that N-acetyl-L-arginine functions as a minor substrate for arginine kinase isoform AK2 with only 1.5% relative activity compared to L-arginine (100% reference) [1]. Critically, N-acetyl-D-arginine—the D-enantiomer component present in AC-DL-ARG-OH—is not a substrate for arginine kinase isoforms, showing no detectable activity [2]. This stereoselective discrimination provides a built-in negative control for enzyme assays: the racemic mixture contains an active L-component (1.5% activity) and an inactive D-component, enabling simultaneous assessment of stereospecificity within a single experimental run.

Enzyme Specificity Arginine Kinase Substrate Profiling

Racemic DL-Form Exhibits Distinct Thermal Behavior Versus L-Enantiomer (Decomposition >250°C vs. 215°C Melting Point)

Thermal property comparison reveals that AC-DL-ARG-OH 2H2O (racemic dihydrate) demonstrates decomposition behavior above 250°C with no defined melting point [1], whereas N-acetyl-L-arginine (CAS 155-84-0, anhydrous) exhibits a sharp melting point at 215°C . This thermal profile difference reflects the crystalline packing differences between the racemic dihydrate and enantiopure anhydrous forms. For researchers conducting differential scanning calorimetry (DSC) characterization or developing formulations requiring specific thermal stability windows, the racemic dihydrate provides a distinct thermal behavior profile.

Thermal Stability Storage Conditions Formulation Development

N-Acetyl-DL-Arginine Shows Superior Acylase I Susceptibility Compared to N-Acetyl-DL-Nitroarginine in Enzymatic Resolution

Comparative enzymatic hydrolysis studies demonstrate that N-acetyl-DL-arginine is a significantly better substrate for acylase I than its nitro-substituted analog. Specifically, N-acetyl-DL-nitroarginine showed markedly reduced susceptibility to acylase I hydrolysis compared to N-acetyl-DL-arginine, requiring alkaline conditions for partial conversion [1]. This differential reactivity establishes N-acetyl-DL-arginine as the preferred substrate for acylase-mediated kinetic resolution when preparing enantiopure arginine from racemic starting materials.

Aminoacylase Substrate Enzymatic Hydrolysis Chiral Pool Synthesis

Validated Application Scenarios for AC-DL-ARG-OH 2H2O Based on Quantitative Evidence


Enzymatic Dynamic Kinetic Resolution for D-Arginine Production

Researchers synthesizing non-canonical D-amino acids for peptide engineering or antimicrobial development should procure AC-DL-ARG-OH 2H2O as the racemic starting material. In NAAAR-coupled aminoacylase systems, the racemic mixture provides both enantiomers required for the dynamic kinetic resolution cycle: the NAAAR continuously racemizes the D- and L-forms while the aminoacylase selectively hydrolyzes the L-enantiomer, driving the equilibrium toward D-arginine accumulation [1]. This workflow cannot be executed with N-acetyl-L-arginine alone, as the single enantiomer lacks the D-form necessary for racemase substrate cycling [2]. The ≥95% purity grade is sufficient for this application, offering cost savings versus higher-purity L-enantiomer alternatives.

Arginine Kinase Stereospecificity and Acetyl-Tolerance Profiling

Enzymologists characterizing arginine kinase (EC 2.7.3.3) isoforms should utilize AC-DL-ARG-OH 2H2O for simultaneous assessment of stereoselectivity and N-acetyl group tolerance. The racemic mixture contains the L-enantiomer, which exhibits 1.5% residual activity relative to native L-arginine in AK2 assays, and the D-enantiomer, which shows zero detectable activity [1]. This built-in positive and negative control within a single compound enables efficient substrate specificity profiling without requiring separate procurement of D- and L-N-acetyl-arginine enantiomers [2].

Aminoacylase Substrate Screening and Process Development

Industrial biocatalysis groups developing acylase I-mediated resolution processes for chiral arginine production should prioritize AC-DL-ARG-OH 2H2O over nitro-substituted analogs. Direct comparative data demonstrate that N-acetyl-DL-arginine is substantially more susceptible to acylase I hydrolysis than N-acetyl-DL-nitroarginine, which requires additional alkaline activation steps [1]. The racemic DL-form provides a cost-effective screening substrate for optimizing reaction conditions (pH, temperature, enzyme loading) before scaling to production volumes [2].

Solid-State Thermal Characterization and Crystalline Form Studies

Researchers conducting differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) on N-acetyl-arginine polymorphs should procure the specific racemic dihydrate form (AC-DL-ARG-OH 2H2O). This crystalline form exhibits decomposition above 250°C with no defined melting point, in contrast to the anhydrous L-enantiomer which melts sharply at 215°C [1][2]. The distinct thermal profile of the racemic dihydrate makes it the appropriate reference material for solid-state characterization studies comparing enantiopure versus racemic crystalline packing effects on thermal stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for AC-DL-ARG-OH 2H2O

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.